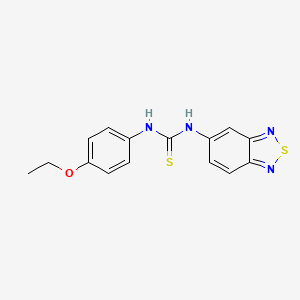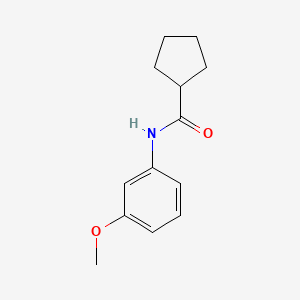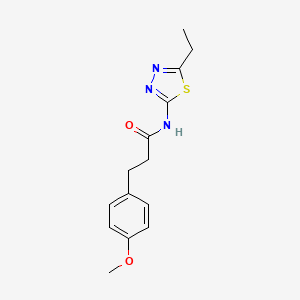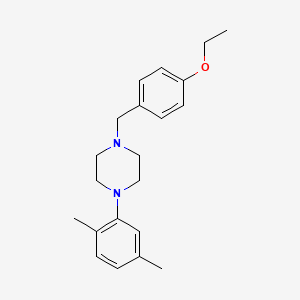![molecular formula C12H10N2O3S B5821160 N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5821160.png)
N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide, also known as HTCC, is a compound that has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide has shown potential applications in various scientific fields, including drug delivery, tissue engineering, and antimicrobial agents. In drug delivery, N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide has been used as a carrier for drugs due to its ability to form stable complexes with various molecules. In tissue engineering, N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide has been used as a scaffold material due to its biocompatibility and ability to support cell growth. In antimicrobial agents, N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide has shown activity against various bacteria and fungi.
Mecanismo De Acción
The mechanism of action of N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide is not well understood. However, it is believed that N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide interacts with the cell membrane of microorganisms, leading to membrane disruption and cell death. N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide has been shown to have low toxicity and is generally well-tolerated in lab experiments. In vitro studies have shown that N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide can induce apoptosis in cancer cells and inhibit the growth of various microorganisms. However, further studies are needed to determine the safety and efficacy of N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide is its ability to form stable complexes with various molecules, making it a promising carrier for drug delivery. Additionally, N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide has shown activity against various microorganisms, making it a potential antimicrobial agent. However, one limitation of N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide is its relatively complex synthesis method, which may limit its widespread use in lab experiments.
Direcciones Futuras
There are several future directions for N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide research, including exploring its potential as a carrier for gene therapy, investigating its activity against viral infections, and optimizing its synthesis method for large-scale production. Additionally, further studies are needed to determine the safety and efficacy of N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide in vivo, as well as its potential applications in tissue engineering and other fields.
Métodos De Síntesis
N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide can be synthesized through a multistep process, starting with the reaction of 2-aminophenol with carbon disulfide to form 2-aminothiophenol. This intermediate is then reacted with furfurylamine to form N-{[(2-aminothiophenyl)amino]carbonothioyl}-2-furamide, which is subsequently oxidized to N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide using hydrogen peroxide.
Propiedades
IUPAC Name |
N-[(2-hydroxyphenyl)carbamothioyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3S/c15-9-5-2-1-4-8(9)13-12(18)14-11(16)10-6-3-7-17-10/h1-7,15H,(H2,13,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQYMBOXLGACDCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC(=O)C2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[(3-fluorophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5821109.png)
![methyl 2-(acetylamino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5821117.png)

![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5821138.png)
![5,5-dimethyl-3-[(2-phenoxyphenyl)amino]-2-cyclohexen-1-one](/img/structure/B5821143.png)


![N-{[(3-methylphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5821161.png)

![N-mesityl-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5821177.png)